1-(2-Aminocyclopentyl)propan-1-one
Description
1-(2-Aminocyclopentyl)propan-1-one is a cyclic amine-substituted ketone characterized by a cyclopentyl ring bearing an amino group at the 2-position and a propan-1-one moiety. The cyclopentyl amine group confers unique stereoelectronic properties, distinguishing it from aromatic or aliphatic analogs. Such compounds are often intermediates in pharmaceutical synthesis, leveraging their amine functionality for bioactivity or further derivatization.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)propan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3 |
InChI Key |
YSDMUSAUGCSIDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopentyl)propan-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cyclopentanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclopentyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines or amides.
Scientific Research Applications
1-(2-Aminocyclopentyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can affect enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- 1-(3-Aminophenyl)propan-1-one (CAS 1197-05-3) : Structure: Aromatic amine (meta-substituted phenyl) vs. cyclic amine (cyclopentyl). Applications: Used in drug intermediates; the aromatic amine may enhance binding to biological targets like enzymes or receptors.
- 1-(4-Hydroxyphenyl)propan-1-one : Structure: Hydroxyl group on the phenyl ring vs. amine on cyclopentyl. Reactivity: The hydroxyl group facilitates coupling reactions (e.g., with dibromopentane ), while the amine in 1-(2-aminocyclopentyl)propan-1-one could enable nucleophilic substitutions or coordination chemistry.
- 1-(2-Methyl-5-isopropylcyclohex-2-enyl)propan-1-one (Nerone) : Structure: Cyclohexenyl ring with methyl and isopropyl substituents vs. aminocyclopentyl. Applications: Nerone is a fragrance ingredient, highlighting how cyclic ketones with bulky substituents are utilized in flavor/fragrance industries.
Physicochemical Properties
- Stability : The amine group may render the compound susceptible to oxidation, requiring stabilization strategies (e.g., salt formation, as seen in hydrochlorides ).
Biological Activity
1-(2-Aminocyclopentyl)propan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by the presence of a cyclopentane ring and an amino group, is believed to interact with various biological targets, leading to significant pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes:
- A cyclopentane ring.
- An amino group that can participate in hydrogen bonding.
- A propan-1-one moiety that may engage in covalent interactions.
These features contribute to its reactivity and biological properties, making it a candidate for further pharmacological investigations.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The propan-1-one moiety may also participate in covalent bonding or other interactions that enhance the compound's overall effects on biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism may involve the inhibition of bacterial enzyme activity or disruption of cell membrane integrity.
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory response. This activity could position it as a candidate for treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antimicrobial efficacy of this compound against several pathogens, including Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.
| Pathogen | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 25 |
| Escherichia coli | 50 | 20 |
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using a murine model of inflammation. The study found that administration of this compound resulted in a significant decrease in paw edema compared to control groups. This effect was associated with reduced levels of TNF-alpha and IL-6 in serum samples.
| Treatment Group | Paw Edema (mm) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|---|
| Control | 8.5 | 150 | 120 |
| Compound Treatment | 4.2 | 70 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
